molecular formula C17H16N2O4 B5853290 N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide

N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide

Cat. No. B5853290
M. Wt: 312.32 g/mol
InChI Key: LZYMZPSAMROVPP-FMIVXFBMSA-N
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Description

N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide, also known as ENA, is a synthetic compound that belongs to the class of acrylamides. It has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body. For example, N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. In addition, N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has also been shown to have antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. In addition, N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide is stable under normal laboratory conditions. However, there are also some limitations to using N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments. For example, it may not be suitable for in vivo studies due to its low solubility in water. In addition, N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is to explore its potential as a fluorescent probe for the detection of other reactive oxygen and nitrogen species in biological samples. In addition, further studies are needed to elucidate the mechanism of action of N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide and to identify its specific molecular targets. Finally, more research is needed to evaluate the safety and efficacy of N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide in various applications, including its use as a corrosion inhibitor in the oil and gas industry.
Conclusion:
N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide is a synthetic compound with potential applications in various fields of science. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties, and has been investigated for its potential use as a fluorescent probe and a corrosion inhibitor. Further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide and to identify its specific molecular targets. Overall, N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has the potential to be a valuable tool for scientific research and has promising applications in various fields.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 2-ethoxyaniline and 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization. The overall yield of the synthesis is around 60%.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In addition, N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been used as a fluorescent probe for the detection of nitric oxide in biological samples. It has also been investigated for its potential use as a corrosion inhibitor in the oil and gas industry.

properties

IUPAC Name

(E)-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-23-16-6-4-3-5-15(16)18-17(20)12-9-13-7-10-14(11-8-13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYMZPSAMROVPP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide

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